molecular formula C15H12O4 B1267665 2-[2-(Methoxycarbonyl)phenyl]benzoic acid CAS No. 6926-84-7

2-[2-(Methoxycarbonyl)phenyl]benzoic acid

Cat. No. B1267665
CAS RN: 6926-84-7
M. Wt: 256.25 g/mol
InChI Key: ZDVLTXGRPRUSHK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-[2-(Methoxycarbonyl)phenyl]benzoic acid often involves condensation reactions, palladium-catalyzed processes, and esterification techniques. For instance, a related compound, 2-methoxy-benzoic acid 2-oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl ester, was synthesized via a condensation reaction and characterized by NMR and MS spectra (Zhao et al., 2010). Similarly, the methoxycarbonylation of phenylethyne catalyzed by palladium complexes highlights a method for unsaturated ester formation, indicating the versatility of methoxycarbonyl-containing compounds in synthesis (Núñez Magro et al., 2010).

Molecular Structure Analysis

Studies on compounds akin to 2-[2-(Methoxycarbonyl)phenyl]benzoic acid reveal significant insights into their molecular structures. For example, the crystal structure determination of related compounds provides evidence of conjugated systems and the impact of methoxycarbonyl groups on molecular geometry (Zhao et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of 2-[2-(Methoxycarbonyl)phenyl]benzoic acid derivatives includes participation in cascade reactions to form α,ω-diesters, showcasing the methoxycarbonyl group's role in facilitating diverse chemical transformations (Núñez Magro et al., 2010).

Physical Properties Analysis

The physical properties of these compounds, such as crystallinity and phase transitions, can be influenced by substituents like methoxy and ethoxy groups. Investigations into the liquid crystalline behavior of benzoic acid derivatives reveal the impact of molecular design on physical properties, including phase stability and transition temperatures (Bing, 2006).

Chemical Properties Analysis

Scientific Research Applications

  • Synthesis and Structural Studies : 2-[2-(Methoxycarbonyl)phenyl]benzoic acid has been utilized in various synthetic procedures, indicating its role as an intermediate in complex chemical syntheses. For instance, its derivatives were synthesized for cyclization studies and to prepare dihydridobenz[e]azepine compounds. The synthetic route involved nucleophilic aromatic substitution, ester hydrolysis, and selective decarboxylation processes (Bunce & Schammerhorn, 2005). Additionally, its crystal structure was determined through X-ray diffraction, revealing insights about bond lengths and suggesting a conjugated system formation in the molecular structure (Zhao et al., 2010).

  • Applications in Catalysis : The compound has been involved in methoxycarbonylation reactions catalyzed by palladium complexes, demonstrating its role in the formation of unsaturated esters or cascade reactions to α,ω-diesters. This indicates its utility in complex organic transformations and potential industrial applications (Magro et al., 2010).

  • Role in Biological Studies : Although not directly related to the compound , studies have shown its derivatives exhibiting biological activities. For instance, bioactive phenyl ether derivatives isolated from marine-derived fungi exhibited antioxidant activities, suggesting the potential bioactivity of structurally related compounds (Xu et al., 2017).

  • Involvement in Material Synthesis : The compound's derivatives have been used in the synthesis of materials like polyaniline doped with benzoic acid and substituted benzoic acids. This shows its potential utility in material science and applications in electronics or other advanced materials (Amarnath & Palaniappan, 2005).

Safety And Hazards

While specific safety and hazard information for 2-[2-(Methoxycarbonyl)phenyl]benzoic acid is not available, similar compounds have been noted to cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure if inhaled . It is recommended to avoid contact with skin and eyes, not to breathe dust, and not to ingest .

properties

IUPAC Name

2-(2-methoxycarbonylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-19-15(18)13-9-5-3-7-11(13)10-6-2-4-8-12(10)14(16)17/h2-9H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVLTXGRPRUSHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90988984
Record name 2'-(Methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90988984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Methoxycarbonyl)phenyl]benzoic acid

CAS RN

6926-84-7
Record name NSC116234
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Record name 2'-(Methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90988984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(methoxycarbonyl)phenyl]benzoic acid
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